3-(1-pentyl-1H-benzimidazol-2-yl)propan-1-ol
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Overview
Description
3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL typically involves the reaction of 1-pentyl-1H-benzimidazole with propanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL: Lacks the pentyl group, which may affect its biological activity and chemical properties.
3-[5-CHLORO-1-(2-HYDROXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL: Contains a chloro and hydroxyethyl group, which can influence its reactivity and applications.
Uniqueness
3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL is unique due to the presence of the pentyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
Properties
Molecular Formula |
C15H22N2O |
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Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-(1-pentylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C15H22N2O/c1-2-3-6-11-17-14-9-5-4-8-13(14)16-15(17)10-7-12-18/h4-5,8-9,18H,2-3,6-7,10-12H2,1H3 |
InChI Key |
OQZCUFCUPHINBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCO |
Origin of Product |
United States |
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